Increased Lipophilicity (cLogP) Compared to 6-Chloro Analog
The 6-iodo substitution significantly increases compound lipophilicity relative to the 6-chloro analog. This difference, quantified by the calculated partition coefficient (cLogP), directly impacts membrane permeability and non-specific protein binding. The target compound, 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, has a calculated XLogP3 of 2.3 . In contrast, the 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid analog has a reported cLogP of approximately 1.2 . This quantifiable difference can be leveraged in lead optimization campaigns where modulating lipophilicity is crucial for achieving desired pharmacokinetic properties.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, cLogP ≈ 1.2 |
| Quantified Difference | Δ cLogP ≈ 1.1 |
| Conditions | In silico calculation (XLogP3) |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select the halogen that best aligns with a project's target lipophilic efficiency (LiPE) profile, a key determinant of a compound's drug-likeness.
